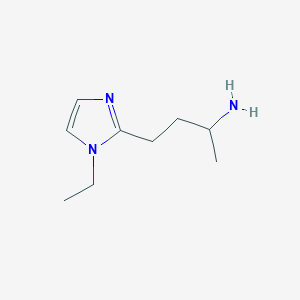
4-(1-Ethyl-1h-imidazol-2-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the first position of the imidazole ring and a butan-2-amine group attached to the fourth position. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with an appropriate alkyl halide. The reaction typically proceeds under basic conditions using a strong base such as sodium hydride or potassium carbonate. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Step 1: Alkylation of Imidazole
- React imidazole with ethyl bromide in the presence of sodium hydride in DMF.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product, 1-ethylimidazole, is isolated by filtration and purified by recrystallization.
-
Step 2: Amination
- React 1-ethylimidazole with 4-bromo-2-butanamine in the presence of a base such as potassium carbonate.
- The reaction mixture is heated under reflux for several hours.
- The product, this compound, is isolated by extraction and purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways and leading to various biological effects.
類似化合物との比較
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylimidazole: Contains a phenyl group attached to the second position of the imidazole ring.
4-(1H-Imidazol-1-yl)butan-2-amine: Lacks the ethyl group at the first position of the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
4-(1-ethylimidazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-3-12-7-6-11-9(12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3 |
InChIキー |
VFPMAPOVEQLYNY-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1CCC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)


![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)


